5,6-Dihydro-6-methyluracil

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44127. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

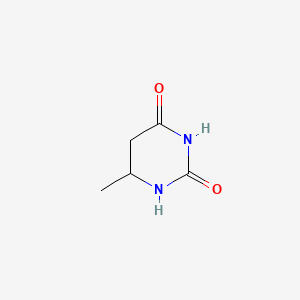

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3-2-4(8)7-5(9)6-3/h3H,2H2,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLIRTZXJDEQAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701263525 | |

| Record name | Dihydro-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2434-49-3 | |

| Record name | Dihydro-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2434-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-6-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002434493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dihydro-6-methyluracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydro-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701263525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-6-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of 5,6-Dihydro-6-methyluracil?

An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dihydro-6-methyluracil

Introduction

This compound, also known by synonyms such as 6-Methyldihydrouracil and Dihydro-6-methyluracil, is a pyrimidine derivative with the chemical formula C5H8N2O2.[1][2] As a saturated analog of 6-methyluracil, its structural modifications, specifically the reduction of the 5,6-double bond, lead to significant changes in the planarity and electronic characteristics of the pyrimidine ring.[3] These alterations are of considerable interest to researchers in medicinal chemistry and drug development, as they can profoundly influence the molecule's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, presents generalized experimental protocols for their determination, and illustrates relevant chemical relationships.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for predicting its behavior in biological systems, formulating it into therapeutic agents, and designing further chemical modifications. The quantitative data available for this compound are summarized below.

Data Summary Table

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O₂ | [1][2] |

| Molecular Weight | 128.13 g/mol | [1][2] |

| CAS Number | 2434-49-3 | [1][2] |

| Appearance | White to pale cream crystals or crystalline powder | [4] |

| Melting Point | 218-220 °C | [5] |

| Density (Predicted) | 1.149 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 11.23 ± 0.20 | [5] |

| LogP (Octanol/Water Partition Coefficient) | -1.1 | [1] |

| Water Solubility (log₁₀WS) | -0.35 mol/L | [1] |

| Enthalpy of Fusion (ΔfusH°) | 27.5 ± 2.8 kJ/mol | [1] |

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound are not extensively published, the following section outlines standard methodologies that are broadly applicable for determining the key physicochemical properties listed above. These protocols serve as a foundational guide for researchers.

Determination of Melting Point

The melting point is a critical indicator of purity.

-

Methodology: A small, powdered sample of the crystalline compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded. For a pure substance, this range is typically narrow.

Determination of Solubility

Solubility, particularly in aqueous and organic solvents, is fundamental to drug development.

-

Methodology (Shake-Flask Method): An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask. The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Determination of Octanol/Water Partition Coefficient (LogP)

The LogP value is a measure of a compound's lipophilicity and is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Methodology: A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water). This solution is then mixed with an equal volume of the other phase in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then allowed to stand until the layers fully separate. The concentration of the compound in each phase is measured analytically. The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa

The acid dissociation constant (pKa) is vital for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

-

Methodology (Potentiometric Titration): A solution of this compound of known concentration is prepared in water or a water/co-solvent mixture. The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a calibrated pH meter after each addition of the titrant. The pKa value is determined from the midpoint of the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.

Visualizations: Workflows and Chemical Relationships

Diagrams are provided below to illustrate a general experimental workflow for chemical characterization and the chemical relationship of this compound to its parent unsaturated structure.

References

- 1. This compound (CAS 2434-49-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. 5,6-Dihydro-5-methyluracil, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 2434-49-3 [amp.chemicalbook.com]

Spectroscopic data for 5,6-Dihydro-6-methyluracil

An In-depth Technical Guide on the Spectroscopic Data of 5,6-Dihydro-6-methyluracil

This technical guide provides a comprehensive overview of the available spectroscopic data for this compound and its analogs. Due to the limited availability of direct experimental data for this compound, this guide also includes data for structurally related compounds to serve as a valuable reference for researchers, scientists, and drug development professionals. Additionally, detailed experimental protocols and logical workflows are presented to facilitate the synthesis and characterization of this compound.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for 6-Methyluracil and 5,6-Dihydrouracil.

Table 1: ¹H NMR Spectroscopic Data for 6-Methyluracil and 5,6-Dihydrouracil

| Compound | Solvent | Chemical Shift (δ) ppm |

| 6-Methyluracil | DMSO-d₆ | 2.06 (s, 3H, CH₃), 5.45 (s, 1H, C₅-H), 10.95 (br s, 1H, N₁-H), 11.05 (br s, 1H, N₃-H) |

| 5,6-Dihydrouracil | DMSO-d₆ | 2.58 (t, J = 7.0 Hz, 2H, C₅-H₂), 3.29 (t, J = 7.0 Hz, 2H, C₆-H₂), 7.85 (br s, 1H, N₁-H), 10.15 (br s, 1H, N₃-H) |

Table 2: ¹³C NMR Spectroscopic Data for 6-Methyluracil and 5,6-Dihydrouracil

| Compound | Solvent | Chemical Shift (δ) ppm |

| 6-Methyluracil | DMSO-d₆ | 18.0 (CH₃), 100.3 (C₅), 151.7 (C₆), 154.2 (C₂), 164.5 (C₄) |

| 5,6-Dihydrouracil | DMSO-d₆ | 31.2 (C₅), 40.5 (C₆), 154.8 (C₂), 172.1 (C₄) |

Infrared (IR) Spectroscopic Data

The characteristic IR absorption bands for 6-Methyluracil are presented in Table 3. These values can help in identifying the functional groups present in this compound.

Table 3: Infrared (IR) Spectroscopic Data for 6-Methyluracil [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3180 | Strong | N-H stretching |

| 3040 | Medium | C-H stretching (aromatic) |

| 2980, 2850 | Weak | C-H stretching (methyl) |

| 1710 | Very Strong | C=O stretching (C₄=O) |

| 1670 | Very Strong | C=O stretching (C₂=O) |

| 1640 | Strong | C=C stretching |

| 1420 | Medium | C-N stretching |

| 700-900 | Medium | N-H out-of-plane bending |

Mass Spectrometry (MS) Data

Mass spectrometry data for the analogous compound 5,6-Dihydro-5-methyluracil is available from the NIST WebBook.[2] The fragmentation pattern can provide insights into the expected mass spectral behavior of this compound. For uracil and its derivatives, electrospray ionization (ESI) is a commonly used technique.[3][4]

Table 4: Mass Spectrometry Data for 5,6-Dihydro-5-methyluracil [2]

| m/z | Relative Intensity (%) |

| 128 | 35 (M⁺) |

| 85 | 100 |

| 57 | 40 |

| 42 | 55 |

Experimental Protocols

This section outlines general methodologies for the synthesis and spectroscopic analysis of dihydrouracil derivatives, which can be adapted for this compound.

Synthesis of Dihydrouracil Analogs

A general method for the synthesis of dihydrouracil derivatives involves the reduction of the corresponding uracil analog.[5]

Protocol: Catalytic Hydrogenation of 6-Methyluracil

-

Dissolution: Dissolve 6-methyluracil in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically at a pressure of 1-4 atm) while stirring the reaction mixture vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Purification: Wash the Celite pad with the reaction solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., water, ethanol, or a mixture thereof).

Spectroscopic Analysis

Protocol: NMR Spectroscopy [6]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR: Acquire the proton spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. An increased number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Protocol: Infrared (IR) Spectroscopy [1]

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Recording: Record the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol: Mass Spectrometry (ESI-MS) [3][4]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Infusion: Introduce the sample solution into the electrospray ionization source of the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

Visualizations

The following diagrams illustrate the proposed synthesis workflow and a potential logical relationship in the biological context of dihydrouracil derivatives.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Logical relationship of dihydrouracil derivatives in drug discovery.

References

- 1. New Polymorphic Modifications of 6-Methyluracil: An Experimental and Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5,6-Dihydro-5-methyluracil [webbook.nist.gov]

- 3. The multifaceted roles of mass spectrometric analysis in nucleic acids drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. api.pageplace.de [api.pageplace.de]

- 5. benchchem.com [benchchem.com]

- 6. jppres.com [jppres.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5,6-Dihydro-6-methyluracil

This technical guide provides a comprehensive overview of the methodologies and expected spectral characteristics for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5,6-Dihydro-6-methyluracil. This document is intended for researchers, scientists, and drug development professionals who are involved in the synthesis, characterization, and analysis of pyrimidine derivatives and related heterocyclic compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are derived from the analysis of related structures, including 5,6-dihydrouracil and various methylated pyrimidinediones. The proposed numbering convention for the molecule is provided in the accompanying diagram.

Structure of this compound:

Caption: Structure and numbering of this compound.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 | ~10.0 - 10.5 | Singlet (broad) | - |

| H3 | ~7.5 - 8.0 | Singlet (broad) | - |

| H6 | ~3.8 - 4.2 | Multiplet | J(H6, H5a), J(H6, H5b), J(H6, CH₃) |

| H5a | ~2.4 - 2.8 | Multiplet | J(H5a, H5b), J(H5a, H6) |

| H5b | ~2.2 - 2.6 | Multiplet | J(H5b, H5a), J(H5b, H6) |

| CH₃ | ~1.1 - 1.3 | Doublet | J(CH₃, H6) |

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~152 - 155 |

| C4 | ~170 - 173 |

| C6 | ~50 - 55 |

| C5 | ~35 - 40 |

| CH₃ | ~18 - 22 |

Experimental Protocols

The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic molecules and its relatively high boiling point, which minimizes evaporation. Other deuterated solvents such as methanol-d₄ or chloroform-d may also be used depending on the sample's solubility.

-

Sample Concentration: For ¹H NMR, prepare a solution by dissolving 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Volume: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher for better spectral dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons.

-

Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shift range.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans (NS): A significantly higher number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width (SW): A spectral width of 200-220 ppm is standard for ¹³C NMR.

-

Decoupling: Broadband proton decoupling to simplify the spectrum to single lines for each carbon.

Visualization of NMR Analysis Workflow and Molecular Interactions

The following diagrams, generated using the DOT language, illustrate the logical workflow of an NMR experiment and the expected spin-spin coupling network within this compound.

Mass Spectrometry Fragmentation of 5,6-Dihydro-6-methyluracil: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 5,6-dihydro-6-methyluracil. Due to the limited availability of public quantitative mass spectral data for this compound, this guide will utilize the electron ionization (EI) mass spectrum of its close structural isomer, 5,6-dihydro-5-methyluracil , as a representative example to elucidate the fragmentation behavior of this class of compounds. The structural similarities between these isomers are expected to result in comparable fragmentation pathways, offering valuable insights for researchers working with dihydropyrimidine derivatives.

Introduction

This compound is a modified pyrimidine base, and understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various matrices. Mass spectrometry, a powerful analytical technique, provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for structural elucidation. Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting fragmentation pattern is a characteristic fingerprint that can be used for compound identification.

Experimental Protocols

The data presented in this guide is based on a typical gas chromatography-mass spectrometry (GC-MS) experiment employing electron ionization. While the specific instrumental parameters for the analyzed spectrum of 5,6-dihydro-5-methyluracil are not detailed in the source, a general protocol for such an analysis is outlined below.

Sample Preparation: A dilute solution of the analyte in a volatile organic solvent (e.g., methanol, acetonitrile) is prepared.

Gas Chromatography (GC):

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates different components of the sample based on their boiling points and affinities for the stationary phase.

Mass Spectrometry (MS):

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M+•).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Data Presentation: Mass Spectral Data of 5,6-Dihydro-5-methyluracil

The following table summarizes the significant peaks in the electron ionization mass spectrum of 5,6-dihydro-5-methyluracil (Molecular Weight: 128.13 g/mol ).

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 41 | 100.0 | [C3H5]+ |

| 42 | 65.9 | [C2H4N]+ |

| 43 | 29.5 | [C2H5N]+• |

| 55 | 40.9 | [C3H5N]+• |

| 56 | 36.4 | [C3H6N]+ |

| 70 | 54.5 | [C3H4NO]+ |

| 83 | 20.5 | [M - HNCO]+• |

| 85 | 27.3 | [M - C2H5]+ |

| 113 | 13.6 | [M - CH3]+ |

| 128 | 22.7 | [M]+• (Molecular Ion) |

Fragmentation Pathway

The fragmentation of 5,6-dihydro-5-methyluracil upon electron ionization is initiated by the formation of the molecular ion at m/z 128. The subsequent fragmentation events involve the cleavage of the pyrimidine ring and the loss of small neutral molecules. A proposed fragmentation pathway is depicted in the diagram below.

Caption: Proposed EI fragmentation pathway of 5,6-dihydro-5-methyluracil.

Interpretation of the Fragmentation Pathway:

-

Molecular Ion ([M]+•, m/z 128): The peak at m/z 128 corresponds to the intact molecule with one electron removed.

-

Loss of a Methyl Radical ([M - CH3]+, m/z 113): The fragment at m/z 113 arises from the loss of the methyl group from the C5 position.

-

Loss of an Ethyl Radical ([M - C2H5]+, m/z 85): This fragment likely results from a ring cleavage event followed by the loss of a C2H5 radical.

-

Loss of Isocyanic Acid ([M - HNCO]+•, m/z 83): A characteristic fragmentation for uracil and its derivatives is the retro-Diels-Alder reaction leading to the elimination of isocyanic acid (HNCO).

-

Further Fragmentation: The initial fragments undergo further cleavage to produce the lower mass ions observed in the spectrum, such as those at m/z 70, 56, 55, 42, and the base peak at m/z 41.

Conclusion

The mass spectrometry fragmentation pattern of dihydromethyluracils, as exemplified by 5,6-dihydro-5-methyluracil, provides a wealth of structural information. The characteristic loss of a methyl radical and isocyanic acid, along with other specific ring cleavages, serves as a reliable fingerprint for the identification of this class of compounds. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the fragmentation behavior of this compound and related structures, aiding in their analytical endeavors.

The Enigmatic Role of 5,6-Dihydro-6-methyluracil in Pyrimidine Metabolism: A Technical Guide for Researchers

A notable gap in the current scientific literature exists regarding the specific biological functions of 5,6-Dihydro-6-methyluracil. This document serves to consolidate the known principles of pyrimidine catabolism to propose a putative metabolic pathway for this compound and to provide a framework for its future investigation.

While direct experimental evidence for the metabolic fate of this compound is scarce, its structural similarity to endogenous pyrimidines, such as thymine (5-methyluracil) and uracil, allows for the formulation of a hypothetical role within the established pyrimidine degradation pathway. This guide will, therefore, focus on the key enzymes governing this pathway, their known substrate specificities, and kinetic parameters. Furthermore, we will present detailed experimental protocols that can be adapted for the study of this compound, thereby offering a technical roadmap for researchers and drug development professionals. In vitro studies using rat liver slices have detected this compound as a metabolite of 6-methyl-2-thiouracil, suggesting its formation is biochemically plausible.[1]

The Pyrimidine Catabolic Pathway: A Reductive Process

The breakdown of pyrimidine bases is a crucial metabolic process for nucleotide homeostasis.[2][3] Unlike purine catabolism, which can lead to the accumulation of sparingly soluble uric acid, pyrimidine degradation yields highly soluble products such as β-alanine and β-aminoisobutyrate, which can be readily excreted or utilized in other metabolic pathways.[4][5] The catabolism is a three-step reductive process initiated in the cytosol.[3][6]

The initial and rate-limiting step is the reduction of the 5,6-double bond of uracil and thymine, catalyzed by dihydropyrimidine dehydrogenase (DPD).[2][7][8] This is followed by the hydrolytic ring opening of the resulting dihydropyrimidine, a reaction catalyzed by dihydropyrimidinase (DHP).[9][10] The final step, catalyzed by β-ureidopropionase, involves the cleavage of the N-carbamyl group to yield β-alanine (from uracil) or β-aminoisobutyrate (from thymine), along with ammonia and carbon dioxide.[2][4]

Hypothetical Metabolic Fate of 6-Methyluracil and this compound

Given the established substrate preferences of the pyrimidine catabolic enzymes, a plausible metabolic pathway for 6-methyluracil, the likely precursor to this compound, can be proposed. 6-Methyluracil is a metabolite of uracil and can serve as an indicator of acetoacetyl-CoA accumulation.[11]

Proposed Synthesis of this compound

The synthesis of this compound in a biological context would likely be catalyzed by dihydropyrimidine dehydrogenase (DPD). DPD is known to catalyze the NADPH-dependent reduction of uracil, thymine, and the chemotherapeutic agent 5-fluorouracil.[12][13] The presence of a methyl group at the 6-position of the uracil ring in 6-methyluracil would likely make it a substrate for DPD, leading to the formation of this compound.

Proposed Degradation of this compound

Following its formation, this compound would be a substrate for dihydropyrimidinase (DHP). This enzyme catalyzes the hydrolytic ring opening of dihydrouracil and dihydrothymine.[9] The action of DHP on this compound would result in the formation of N-carbamyl-β-aminoisobutyrate. This intermediate would then be a substrate for β-ureidopropionase, leading to the final products of β-aminoisobutyrate, ammonia, and carbon dioxide.

Key Enzymes in the Putative Pathway

Dihydropyrimidine Dehydrogenase (DPD)

DPD (EC 1.3.1.2) is the initial and rate-limiting enzyme in pyrimidine catabolism.[7][8] It is a cytosolic enzyme with significant activity in the liver.[13] DPD catalyzes the reduction of the C5-C6 double bond of pyrimidines in an NADPH-dependent manner.[12] The enzyme is a homodimer, with each subunit containing FAD, FMN, and four [4Fe-4S] clusters.[13]

Dihydropyrimidinase (DHP)

DHP (EC 3.5.2.2), also known as hydantoinase, is the second enzyme in the pyrimidine degradation pathway.[9] It catalyzes the reversible hydrolytic ring opening of dihydropyrimidines.[9] DHP is highly expressed in the liver and kidneys.[14] Defects in the gene encoding DHP can lead to dihydropyrimidinuria, a condition associated with various neurological abnormalities.[10]

Quantitative Data

Quantitative kinetic data for the enzymes DPD and DHP with their primary substrates are summarized below. It is important to note that this data is for the natural substrates uracil and thymine, and analogous studies with 6-methyluracil and this compound have not been reported.

| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Dihydropyrimidine Dehydrogenase (DPD) | Uracil | Pig Liver | 1 | Not Reported | --INVALID-LINK--[15] |

| Dihydropyrimidine Dehydrogenase (DPD) | NADPH | Pig Liver | 7 | Not Reported | --INVALID-LINK--[15] |

| Dihydropyrimidine Dehydrogenase (DPD) | 5-Fluorouracil | Human (recombinant) | 5.8 | 14.5 | --INVALID-LINK--[16] |

| Dihydropyrimidinase (DHP) | Dihydrouracil | Bovine Liver | 120 | 1.3 (µmol/min/mg protein) | --INVALID-LINK--[17] |

| Dihydropyrimidinase (DHP) | Dihydrothymine | Bovine Liver | 60 | 2.1 (µmol/min/mg protein) | --INVALID-LINK--[17] |

Experimental Protocols

The following are generalized protocols for assaying the activity of DPD and DHP. These methods can be adapted to test the activity of these enzymes with 6-methyluracil and this compound as potential substrates.

Dihydropyrimidine Dehydrogenase (DPD) Activity Assay

This protocol is based on a spectrophotometric method that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Materials:

-

Enzyme source (e.g., liver cytosol preparation, purified recombinant DPD)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH solution (10 mM in buffer)

-

Substrate solution (10 mM of uracil, thymine, or 6-methyluracil in buffer)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing potassium phosphate buffer, NADPH solution (to a final concentration of 100 µM), and the enzyme source.

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the substrate solution (to a final concentration of 100 µM).

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M-1cm-1).

-

Perform control reactions without the enzyme or without the substrate to account for non-enzymatic NADPH oxidation.

Dihydropyrimidinase (DHP) Activity Assay

This protocol is based on the colorimetric determination of the N-carbamyl-β-amino acid product.

Materials:

-

Enzyme source (e.g., liver homogenate, purified recombinant DHP)

-

Tris-HCl buffer (100 mM, pH 8.5)

-

Substrate solution (10 mM of dihydrouracil, dihydrothymine, or this compound in buffer)

-

Color reagent (e.g., p-dimethylaminobenzaldehyde in acidic solution)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, the substrate solution (to a final concentration of 1 mM), and the enzyme source.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Centrifuge to pellet the precipitated protein.

-

To the supernatant, add the color reagent and incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength for the colorimetric product.

-

Generate a standard curve using known concentrations of the expected product (e.g., N-carbamyl-β-alanine) to quantify the amount of product formed.

Visualizations

The following diagrams illustrate the established pyrimidine catabolic pathway and the hypothetical pathway for 6-methyluracil.

Caption: Established pyrimidine catabolic pathway for uracil and thymine.

Caption: Hypothetical catabolic pathway for 6-methyluracil.

Future Directions and Conclusion

The biological significance of this compound remains an open area of investigation. The presented hypothetical pathway, based on the known functions of the pyrimidine catabolic enzymes, provides a solid foundation for future research. Elucidating the metabolic fate of 6-methyluracil and its dihydrogenated derivative could have implications for understanding nucleotide metabolism and may be relevant in the context of drug development, as derivatives of 6-methyluracil have been explored for various therapeutic applications, including as acetylcholinesterase inhibitors for Alzheimer's disease.[18][19]

Future research should focus on:

-

In vitro enzyme assays: Utilizing the protocols outlined in this guide to determine if 6-methyluracil and this compound are indeed substrates for DPD and DHP, respectively, and to determine their kinetic parameters.

-

Cellular metabolism studies: Employing stable isotope labeling with labeled 6-methyluracil in cell culture models to trace its metabolic conversion to this compound and subsequent downstream products.

-

Identification in biological samples: Developing sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to screen for the presence of this compound in biological fluids and tissues.

By addressing these research questions, the scientific community can begin to unravel the role of this compound in pyrimidine metabolism, potentially uncovering new aspects of nucleotide homeostasis and its implications for human health and disease.

References

- 1. Studies on the Metabolism of 2-Thio-6-methyluracil in Rats [jstage.jst.go.jp]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. A functional analysis of the pyrimidine catabolic pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. researchgate.net [researchgate.net]

- 7. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]

- 8. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. usbio.net [usbio.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. ecommons.luc.edu [ecommons.luc.edu]

- 13. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. genecards.org [genecards.org]

- 15. Kinetic mechanism of dihydropyrimidine dehydrogenase from pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Substrate and steric specificity of hydropyrimidine hydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

5,6-Dihydro-6-methyluracil: A Key Intermediate in Thymine Catabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thymine, a fundamental pyrimidine base in DNA, undergoes a catabolic process for its degradation and clearance. This pathway is not only crucial for maintaining nucleotide homeostasis but also plays a significant role in the metabolism of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU). A key intermediate in this metabolic cascade is 5,6-dihydro-6-methyluracil, more commonly known as dihydrothymine. Understanding the enzymatic reactions and kinetics involved in the formation and subsequent breakdown of dihydrothymine is vital for researchers in oncology, metabolic disorders, and drug development. This technical guide provides a comprehensive overview of the role of dihydrothymine in thymine catabolism, including detailed enzymatic pathways, quantitative kinetic data, and experimental protocols.

The Reductive Pathway of Thymine Catabolism

In humans and other mammals, thymine is degraded through a three-step reductive pathway primarily occurring in the liver.[1][2][3] This pathway converts thymine into water-soluble end products that can be excreted. The intermediate, this compound (dihydrothymine), is central to this process.

The three key enzymes involved in this pathway are:

-

Dihydropyrimidine Dehydrogenase (DPD) : This is the initial and rate-limiting enzyme in the catabolism of thymine.[1][4] It catalyzes the NADPH-dependent reduction of thymine to this compound (dihydrothymine).[3][5]

-

Dihydropyrimidinase (DHP) : This enzyme catalyzes the hydrolytic ring opening of dihydrothymine to form N-carbamyl-β-aminoisobutyrate.

-

β-Ureidopropionase : This is the final enzyme in the pathway, which hydrolyzes N-carbamyl-β-aminoisobutyrate to produce β-aminoisobutyric acid (BAIBA), ammonia, and carbon dioxide.[6][7]

The end product, β-aminoisobutyric acid, is a non-protein amino acid that can be further metabolized or excreted in the urine.

Signaling Pathway

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in thymine catabolism. It is important to note that kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.

| Enzyme | Species/Source | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg protein) | Reference(s) |

| Dihydropyrimidine Dehydrogenase (DPD) | Human blood mononuclear cells | Thymine | 1 | Not Reported | [8] |

| Dihydropyrimidine Dehydrogenase (DPD) | Human blood mononuclear cells | NADPH | 10 | Not Reported | [8] |

| Dihydropyrimidine Dehydrogenase (DPD) | Human Liver | 5-Fluorouracil | Not Reported | 0.360 ± 0.182 | [9] |

| Dihydropyrimidine Dehydrogenase (DPD) | Rat Liver | Thymine | 2.2 | Not Reported | [10] |

| Enzyme | Species/Source | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg protein) | Reference(s) |

| Dihydropyrimidinase (DHP) | Rat Liver | 5,6-Dihydrouracil | Not Reported | Not Reported | [11] |

| Dihydropyrimidinase (DHP) | Oryza sativa (recombinant) | 5,6-Dihydrouracil | 0.30 ± 0.04 | 1.10 ± 0.04 | [8] |

Note: Specific kinetic data for human dihydropyrimidinase with dihydrothymine as a substrate are not available in the reviewed literature. The data presented is for a related substrate or a different species.

| Enzyme | Species/Source | Substrate | Apparent K_m_ (µM) | V_max_ (nmol/min/mg protein) | Reference(s) |

| β-Ureidopropionase | Human Liver | N-carbamyl-β-alanine | 15.5 ± 1.9 | Not Reported |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of thymine catabolism.

Protocol 1: Spectrophotometric Assay of Dihydropyrimidine Dehydrogenase (DPD) Activity

This protocol is adapted from methods described for measuring DPD activity in peripheral blood mononuclear cells (PBMCs).[9][12]

Objective: To measure the rate of NADPH consumption during the DPD-catalyzed reduction of thymine.

Materials:

-

Potassium phosphate buffer (35 mM, pH 7.4)

-

Magnesium chloride (MgCl₂) (2.5 mM)

-

Dithiothreitol (DTT) (1 mM)

-

NADPH (250 µM)

-

Thymine (or Uracil as a common substrate) (25 µM)

-

Cell or tissue lysate (e.g., PBMC or liver homogenate) containing DPD

-

Microplate reader or spectrophotometer capable of reading absorbance at 340 nm

-

96-well UV-transparent microplate or quartz cuvettes

Procedure:

-

Sample Preparation:

-

Isolate PBMCs from whole blood using a standard density gradient centrifugation method.

-

Lyse the cells by sonication or freeze-thaw cycles in a suitable buffer (e.g., potassium phosphate buffer with DTT).

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the cytosolic DPD.

-

Determine the total protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

-

Assay Reaction:

-

Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, and DTT.

-

In a 96-well plate or cuvette, add the reaction mixture, the cell lysate (e.g., 50 µg of total protein), and thymine.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

-

Measurement:

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

-

Record the absorbance at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

-

-

Calculation of DPD Activity:

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

Use the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADPH consumption.

-

Express the DPD activity as nmol of NADPH consumed per minute per milligram of protein.

-

Protocol 2: HPLC-Based Assay for Dihydropyrimidinase (DHP) Activity

This protocol is based on a radiochemical HPLC method for DHP activity in human liver homogenates.[12][13]

Objective: To measure the conversion of radiolabeled dihydrothymine to N-carbamyl-β-aminoisobutyrate.

Materials:

-

Radiolabeled [¹⁴C]-dihydrothymine (substrate)

-

Human liver homogenate (enzyme source)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)

-

HPLC system with a reversed-phase column (e.g., C18)

-

On-line radioactivity detector or fraction collector for liquid scintillation counting

-

Scintillation cocktail and vials

Procedure:

-

Sample Preparation:

-

Prepare a liver homogenate from tissue samples in a suitable buffer.

-

Centrifuge to obtain a cytosolic fraction.

-

Determine the protein concentration of the homogenate.

-

-

Enzymatic Reaction:

-

Set up a reaction mixture containing the liver homogenate, reaction buffer, and [¹⁴C]-dihydrothymine.

-

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be linear with time and protein concentration.

-

Terminate the reaction by adding an acid (e.g., perchloric acid) to precipitate the protein.

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

-

HPLC Analysis:

-

Inject a known volume of the supernatant onto the HPLC system.

-

Use an isocratic or gradient elution with a suitable mobile phase (e.g., a mixture of aqueous buffer and methanol) to separate the substrate ([¹⁴C]-dihydrothymine) from the product ([¹⁴C]-N-carbamyl-β-aminoisobutyrate).

-

Monitor the eluent with an on-line radioactivity detector or collect fractions at regular intervals.

-

-

Quantification:

-

If using a radioactivity detector, integrate the peak areas corresponding to the substrate and product.

-

If using a fraction collector, add scintillation cocktail to each fraction and measure the radioactivity using a liquid scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

-

Express the DHP activity as pmol or nmol of product formed per minute per milligram of protein.

-

Protocol 3: LC-MS/MS Method for the Quantification of Thymine and its Catabolites

This protocol provides a general framework for the simultaneous quantification of thymine, dihydrothymine, and β-ureidoisobutyrate in biological samples, based on published LC-MS/MS methods.[1][9]

Objective: To accurately quantify the levels of thymine and its downstream metabolites in plasma or urine.

Materials:

-

LC-MS/MS system (e.g., UPLC coupled to a tandem quadrupole mass spectrometer)

-

Reversed-phase column (e.g., C18)

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Stable isotope-labeled internal standards for each analyte

-

Biological matrix (e.g., plasma, urine)

-

Protein precipitation solvent (e.g., acetonitrile)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a known volume of the sample, add the internal standard mixture.

-

Precipitate proteins by adding a sufficient volume of cold acetonitrile.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Perform chromatographic separation using a gradient elution with mobile phases A and B. A typical gradient might start with a high percentage of A, gradually increasing the percentage of B to elute the analytes.

-

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each analyte and its internal standard.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for each analyte and its corresponding internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using known concentrations of standards.

-

Determine the concentration of each analyte in the samples by interpolating their peak area ratios on the calibration curve.

-

Conclusion

This compound (dihydrothymine) is a critical intermediate in the reductive catabolism of thymine. The enzymes responsible for its formation and subsequent degradation, particularly DPD, are of significant interest due to their role in the metabolism of fluoropyrimidine chemotherapeutics. This technical guide has provided an in-depth overview of the thymine catabolism pathway, summarized the available quantitative data, and detailed relevant experimental protocols. While there are still gaps in the complete kinetic characterization of all human enzymes in this pathway, the information and methods presented here serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the kinetics of the human enzymes and to standardize the analytical methods for assessing the activity of this important metabolic pathway.

References

- 1. DPYD dihydropyrimidine dehydrogenase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Dihydropyrimidinase from Saccharomyces kluyveri can hydrolyse polyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DPYD gene: MedlinePlus Genetics [medlineplus.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Beta-ureidopropionase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 8. researchgate.net [researchgate.net]

- 9. HPLC-electrospray tandem mass spectrometry for rapid determination of dihydropyrimidine dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pyrimidine catabolism: individual characterization of the three sequential enzymes with a new assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Radiochemical assay for determination of dihydropyrimidinase activity using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Mechanism: A Technical Guide to Understanding 5,6-Dihydro-6-methyluracil in Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the specific mechanism of action of 5,6-Dihydro-6-methyluracil in cellular processes is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview based on the known activities of structurally related uracil analogs. The information presented herein is intended to serve as a foundational resource to stimulate and guide future research into this specific compound.

Introduction: The Uracil Scaffold in Biology

Uracil and its derivatives are fundamental components of nucleic acids and play crucial roles in a myriad of cellular processes, from DNA replication and repair to RNA synthesis and metabolism. Modifications to the uracil ring structure can dramatically alter the biological activity of these molecules, leading to their development as therapeutic agents, particularly in the fields of oncology and immunology. This compound, a dihydropyrimidine, represents a class of modified uracils whose specific cellular functions remain largely uncharacterized. Insights into its mechanism can be inferred from the study of similar compounds, such as 6-methyluracil and other dihydrouracil derivatives.

Postulated Mechanisms of Action Based on Related Compounds

The biological effects of uracil derivatives are diverse. Based on the activities of related molecules, the mechanism of action of this compound could potentially involve several key cellular pathways.

Modulation of Nucleotide Metabolism

One of the most well-established mechanisms for uracil analogs is the interference with nucleotide synthesis. For instance, the anticancer drug 5-fluorouracil exerts its effect by inhibiting thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine. While this compound lacks the fluorine substitution, its structural similarity to thymine (5-methyluracil) suggests it might interact with enzymes involved in pyrimidine metabolism.

Potential Cellular Targets:

-

Dihydropyrimidine Dehydrogenase (DPD): This enzyme is involved in the catabolism of uracil and thymine. This compound, as a dihydrouracil, could potentially act as a substrate or inhibitor of DPD, thereby altering the cellular pool of pyrimidines.

-

Thymidylate Synthase (TS): While less likely than fluorinated analogs, the possibility of interaction with TS cannot be entirely ruled out without experimental evidence.

-

Other enzymes in the pyrimidine salvage pathway.

Immunomodulatory Effects

6-Methyluracil has been reported to possess immunomodulatory properties and is used as an adjuvant.[1] This suggests that this compound might also influence immune responses. The mechanism could involve interactions with immune cell receptors or modulation of cytokine signaling pathways.

Potential Signaling Pathways:

-

Toll-like Receptor (TLR) Signaling: Some nucleic acid analogs are known to activate TLRs, leading to the activation of downstream signaling cascades like NF-κB and IRF3/7, resulting in the production of pro-inflammatory cytokines.

-

Cytokine Signaling: The compound could potentially modulate the signaling of interleukins or interferons, though the specific pathways are unknown.

Anti-proliferative and Anti-metastatic Effects

Studies on 6-methyluracil have indicated potential anti-metastatic effects in certain cancer models.[2] The saturation of the 5,6-double bond in this compound could alter its interaction with cellular targets, potentially leading to anti-proliferative activity.

Quantitative Data from Related Uracil Derivatives

Due to the absence of specific quantitative data for this compound, the following table summarizes data from related compounds to provide a comparative context for future experiments.

| Compound | Cell Line(s) | Endpoint | Result | Reference |

| 6-methyluracil | Pliss lymphosarcoma, Walker carcinosarcoma (in vivo, rats) | Antimetastatic effect | Significant when administered orally at 50 mg/kg/day | [2] |

| cis-5-Fluoro-5,6-dihydro-6-methoxy-uracil | Various solid tumor cell lines | Antiproliferative effect | Higher than 5-fluorouracil in one cell line | [3] |

| cis-5-Fluoro-5,6-dihydro-6-methoxy-uracil | Two cell lines | Inhibition of thymidylate synthase (TS) | 2- to 5-fold stronger than 5-fluorouracil | [3] |

| Various 5- and 6-aminouracil derivatives | Two cancer cell lines | Antiproliferative activity | Ranged from 2.68 to 16.82 μg/mL | [4] |

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a systematic experimental approach is required. The following protocols are suggested based on standard methodologies in molecular and cellular biology.

Cell Viability and Proliferation Assays

Objective: To determine the cytotoxic and cytostatic effects of this compound on various cell lines.

Methodology:

-

Cell Culture: Culture selected cancer and non-cancerous cell lines in appropriate media.

-

Compound Treatment: Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

MTT or WST-1 Assay:

-

Add MTT or WST-1 reagent to each well and incubate.

-

Measure the absorbance at the appropriate wavelength to determine cell viability.

-

-

BrdU Incorporation Assay:

-

Pulse-label cells with BrdU.

-

Use an anti-BrdU antibody to detect incorporated BrdU via colorimetric or fluorometric methods to assess DNA synthesis.

-

Target Identification and Validation

Objective: To identify the primary cellular targets of this compound.

Methodology:

-

Enzyme Inhibition Assays:

-

Perform in vitro enzymatic assays with key enzymes of pyrimidine metabolism (e.g., DPD, TS) in the presence of varying concentrations of the compound.

-

Determine IC50 values.

-

-

Affinity Chromatography:

-

Immobilize this compound on a solid support.

-

Incubate with cell lysates to capture binding proteins.

-

Elute and identify bound proteins using mass spectrometry.

-

-

Thermal Shift Assay (DSF):

-

Measure the change in the melting temperature of potential target proteins upon binding to the compound.

-

Signaling Pathway Analysis

Objective: To investigate the downstream signaling pathways affected by this compound.

Methodology:

-

Western Blotting:

-

Treat cells with the compound and lyse them at different time points.

-

Probe for the phosphorylation status and total protein levels of key signaling molecules (e.g., Akt, ERK, STAT3, NF-κB).

-

-

Reporter Gene Assays:

-

Use cell lines with reporter constructs for specific transcription factors (e.g., NF-κB-luciferase, STAT3-luciferase).

-

Measure reporter activity after compound treatment.

-

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway and a general experimental workflow for investigating the mechanism of action of this compound.

Caption: Hypothetical signaling pathways for this compound.

Caption: Experimental workflow for mechanism of action studies.

Conclusion and Future Directions

The precise mechanism of action of this compound remains an open area of investigation. Based on the activities of structurally similar compounds, it is plausible that its effects are mediated through the modulation of pyrimidine metabolism, immunomodulatory pathways, or direct anti-proliferative mechanisms. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to systematically unravel the cellular and molecular interactions of this compound. Future studies should focus on unbiased, high-throughput screening methods to identify its primary cellular targets, followed by rigorous validation in relevant in vitro and in vivo models. Such research will be pivotal in determining the therapeutic potential of this compound and its derivatives.

References

- 1. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methyluracil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. In vitro antitumour activity of cis- and trans-5-fluoro-5,6-dihydro-6-alkoxy-uracils; effects on thymidylate synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]

An In-Depth Technical Guide to the Known Derivatives of 5,6-Dihydro-6-methyluracil and Their Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known derivatives of 5,6-dihydro-6-methyluracil, a saturated pyrimidine core of interest in medicinal chemistry. The document details synthetic methodologies for the core structure and its functionalized analogs, presents quantitative data in structured tables, and includes detailed experimental protocols for key reactions. Visual diagrams generated using the DOT language illustrate synthetic pathways and biological context to facilitate understanding.

Introduction to this compound

This compound is a heterocyclic compound belonging to the dihydropyrimidine family. These structures are notable as they represent the reduced, and often catabolic, forms of the corresponding pyrimidine nucleobases. The saturation of the 5,6-double bond of the uracil ring leads to a loss of planarity and alters the electronic properties of the molecule, which can significantly impact its biological activity and metabolic stability. The study of its derivatives is crucial for understanding pyrimidine metabolism and for the development of novel therapeutic agents, including enzyme inhibitors and potential anticancer drugs.

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be approached through two primary strategies: the reduction of the corresponding unsaturated precursor, 6-methyluracil, or through a de novo ring-forming condensation reaction.

Catalytic Hydrogenation of 6-Methyluracil

A common and efficient method for the synthesis of this compound is the catalytic hydrogenation of the readily available 6-methyluracil. This reaction involves the reduction of the 5,6-double bond in the pyrimidine ring.

Experimental Protocol: Catalytic Hydrogenation of 6-Methyluracil

-

Materials: 6-methyluracil, Methanol, Palladium on carbon (10 wt% Pd/C).

-

Procedure:

-

In a suitable hydrogenation vessel, dissolve 6-methyluracil in methanol.

-

Carefully add 10 wt% palladium on carbon to the solution (approximately 10 mol% of the substrate).

-

Seal the vessel and purge with hydrogen gas.

-

Maintain a hydrogen atmosphere (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as water or ethanol.

-

Biginelli-type Condensation Reactions

While the classic Biginelli reaction typically yields dihydropyrimidines with an ester at the 5-position and an aryl group at the 4-position, modifications of this reaction can be envisioned for the synthesis of the this compound core. This would involve the three-component condensation of urea, a β-dicarbonyl compound equivalent that would lead to the desired substitution pattern, and an aldehyde. For the specific synthesis of this compound, a modified approach using crotonic acid or its derivatives with urea could be explored, although this is a less common route.

Known Derivatives of this compound and Their Synthesis

The derivatization of the this compound core can be achieved at the N1 and N3 positions of the urea moiety, as well as at the C5 position of the pyrimidine ring.

N-Substituted Derivatives

Alkylation or arylation at the N1 and N3 positions can be achieved by reacting the this compound core with suitable electrophiles under basic conditions.

General Experimental Protocol for N-Alkylation

-

Materials: this compound, appropriate alkyl halide (e.g., iodomethane, benzyl bromide), a suitable base (e.g., potassium carbonate, sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide, acetonitrile).

-

Procedure:

-

To a solution of this compound in the chosen solvent, add the base and stir for a short period to generate the anion.

-

Add the alkylating agent dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

C5-Substituted Derivatives

Halogenation at the C5 position can be achieved through various methods. For instance, oxidative halogenation of 6-methyluracil can lead to 5,5-dihalo-6-hydroxy-5,6-dihydrouracil derivatives.

Experimental Protocol: Synthesis of 5,5-Dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil [1]

-

Materials: 6-methyluracil, Acetic acid, Gaseous chlorine.

-

Procedure:

-

Pass gaseous chlorine through a solution of 6-methyluracil in acetic acid for approximately 30 minutes.

-

Stir the resulting mixture at room temperature for an additional 2 hours.

-

Evaporate the solution to dryness in vacuo.

-

Wash the precipitate with dichloromethane and dry to yield the product.

-

Table 1: Synthesis of 5,5-Dichloro-6-hydroxy-6-methyl-5,6-dihydrouracil from various precursors [1]

| Starting Material | Yield (%) |

| 6-Methyluracil | 89 |

| 5-Bromo-6-methyluracil | 83 |

| 5-Chloro-6-methyluracil | 89 |

5-Hydroxy-6-methyluracil can be synthesized from a 5,6-dihydroxy-5,6-dihydro-6-methyluracil precursor through acid-catalyzed dehydration.

Experimental Protocol: Synthesis of 5-Hydroxy-6-methyluracil

-

Materials: 5,6-Dihydro-5,6-dihydroxy-6-methyluracil, 0.4 M aqueous sulfuric acid.

-

Procedure:

-

Dehydrate 5,6-dihydro-5,6-dihydroxy-6-methyluracil in 0.4 M aqueous sulfuric acid.

-

This reaction quantitatively yields 5-hydroxy-6-methyluracil.

-

6-Aryl Derivatives

While not direct derivatives of 6-methyluracil, the synthesis of 6-aryl-dihydrouracils provides a template for creating diversity at the 6-position. These can be synthesized from Biginelli hybrids.

Experimental Protocol: Synthesis of 6-Aryl-dihydrouracils [2]

-

Materials: Corresponding 6-aryl-5,6-dihydropyrimidin-4(3H)-one Biginelli hybrid, 3-chloroperbenzoic acid (m-CPBA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the Biginelli hybrid in DCM.

-

Add m-CPBA to the solution under mild conditions.

-

The reaction leads to the cleavage of the carbon-sulfur bond, affording the 6-aryl-dihydrouracil.

-

Table 2: Examples of Synthesized 6-Aryl-dihydrouracils [2]

| 6-Aryl Substituent | Yield (%) | Melting Point (°C) |

| 4'-Methoxyphenyl | 53 | 220 |

| 3',4',5'-Trimethoxyphenyl | 64 | 210 |

| 4'-(Benzyloxy)-3'-methoxyphenyl | 70 | 207 |

Biological Context and Signaling Pathways

The metabolism of pyrimidines is a critical cellular process, and dihydropyrimidines are key intermediates in their catabolic pathway. The enzyme dihydropyrimidine dehydrogenase (DPD) is responsible for the initial and rate-limiting step in this pathway, which is the reduction of uracil and thymine to their corresponding 5,6-dihydropyrimidines.[3][4] This is particularly relevant in the context of cancer chemotherapy, as DPD is the primary enzyme responsible for the breakdown of the anticancer drug 5-fluorouracil (5-FU).[5]

Derivatives of this compound can be investigated as potential modulators of DPD activity or as probes to study the pyrimidine catabolic pathway.

Synthetic Workflow Diagrams

The following diagrams illustrate the key synthetic transformations described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Dihydrouracil Analogs Utilizing Biginelli Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. Dihydropyrimidine dehydrogenase deficiency as a cause of fatal 5-Fluorouracil toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Stability and Degradation of 5,6-Dihydro-6-methyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo studies on the stability and degradation of 5,6-Dihydro-6-methyluracil are limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known metabolic pathways of structurally similar pyrimidine derivatives, including 5,6-dihydrouracil, dihydrothymine (5,6-dihydro-5-methyluracil), and 6-methyluracil. The experimental protocols and metabolic pathways described herein are based on established methods for analogous compounds and are predicted to be applicable to the study of this compound.

Introduction

This compound is a dihydropyrimidine, a class of molecules that are intermediates in the catabolism of pyrimidine bases. Understanding the in vivo stability and degradation of this compound is crucial for researchers investigating pyrimidine metabolism, developing novel therapeutic agents, and assessing the pharmacokinetics of related drugs. This technical guide synthesizes the available data on related compounds to provide a predictive framework for the in vivo behavior of this compound, presents relevant quantitative data in a structured format, details applicable experimental methodologies, and visualizes the key metabolic pathways.

Predicted In Vivo Stability and Degradation Pathway

Based on the established catabolic pathways of uracil and thymine, this compound is expected to be an intermediate in the degradation of 6-methyluracil. The in vivo degradation is likely a three-step enzymatic process primarily occurring in the liver.

The predicted catabolic pathway is as follows:

-

Reduction: 6-methyluracil is reduced to this compound by the enzyme dihydropyrimidine dehydrogenase (DPD) . This is typically the rate-limiting step in pyrimidine catabolism.

-

Hydrolysis: The pyrimidine ring of this compound is opened through hydrolysis by the enzyme dihydropyrimidinase (DHP) to form N-carbamoyl-β-aminoisobutyrate.

-

Hydrolysis: Finally, β-ureidopropionase hydrolyzes N-carbamoyl-β-aminoisobutyrate to β-aminoisobutyrate, carbon dioxide, and ammonia.

In vitro studies using rat liver slices have detected the presence of this compound as a metabolite of 6-methyl-2-thiouracil, which is first converted to 6-methyluracil, supporting its role as a metabolic intermediate.[1]

Quantitative Data on Related Dihydropyrimidines

| Parameter | 5,6-Dihydrouracil (from 13C-uracil administration)[2] | 5-Fluoro-5,6-dihydrouracil (from 5-FU administration)[3][4] |

| Elimination Half-life (t1/2) | 0.9–1.4 hours | Not explicitly stated for the metabolite |

| Area Under the Curve (AUC) | 1.9–3.1 times greater than that of uracil | 5.39 ± 0.32 h x µg/ml (from 250 mg/m2 5-FU) |

| 8.75 ± 1.24 h x µg/ml (from 370 mg/m2 5-FU) | ||

| Peak Plasma Concentration (Cmax) | Not reported | 3.60 ± 0.16 µg/ml (from 250 mg/m2 5-FU) |

| 5.26 ± 0.55 µg/ml (from 370 mg/m2 5-FU) | ||

| Time to Peak Plasma Concentration (Tmax) | Not reported | 0.45 ± 0.03 hours (from 250 mg/m2 5-FU) |

| 0.69 ± 0.06 hours (from 370 mg/m2 5-FU) |

Table 1: Pharmacokinetic Parameters of Structurally Related Dihydropyrimidines.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the in vivo stability and degradation of pyrimidine derivatives. These protocols can be adapted for the investigation of this compound.

In Vivo Pharmacokinetic Study Design

Objective: To determine the pharmacokinetic profile of this compound in a suitable animal model (e.g., rat or mouse).

Procedure:

-

Animal Model: Utilize healthy male rats (e.g., Sprague-Dawley) or mice.

-

Drug Administration: Administer a defined dose of this compound intravenously (for direct pharmacokinetic assessment) or orally (to assess absorption and first-pass metabolism). A typical administration vehicle could be a solution in saline or a suitable solubilizing agent.[5]

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) via a cannulated vessel (e.g., jugular vein) into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis to ensure stability.[6]

-

Urine and Feces Collection: House animals in metabolic cages to collect urine and feces for a specified period (e.g., 72 hours) to determine excretion routes.[1]

-

Sample Analysis: Analyze the concentration of this compound and its potential metabolites in plasma, urine, and feces using a validated analytical method such as LC-MS/MS.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentration of this compound and its metabolites in biological matrices.

Procedure:

-

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard (a structurally similar compound not present in the sample, ideally a stable isotope-labeled version of the analyte).

-

Precipitate proteins by adding a solvent like acetonitrile (e.g., 900 µL of chilled acetonitrile).[6]

-

Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.[6]

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.[6]

-

-

Chromatographic Separation (LC):

-

Utilize a reverse-phase HPLC column (e.g., C18).

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

Mass Spectrometric Detection (MS/MS):

-